molecular formula C19H23NO B181368 4-tert-butyl-N-ethyl-N-phenylbenzamide CAS No. 70019-99-7

4-tert-butyl-N-ethyl-N-phenylbenzamide

Cat. No. B181368
CAS RN: 70019-99-7
M. Wt: 281.4 g/mol
InChI Key: JUYKPNJJGNXTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-ethyl-N-phenylbenzamide, also known as TBEP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TBEP belongs to the family of amides and is widely used as a plasticizer in various industrial applications. However, its potential as a research tool has also been explored, and it has been found to have several interesting properties that make it suitable for use in various scientific studies.

Mechanism Of Action

The exact mechanism of action of 4-tert-butyl-N-ethyl-N-phenylbenzamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 4-tert-butyl-N-ethyl-N-phenylbenzamide has been found to enhance the activity of GABA receptors, resulting in increased inhibition of neuronal activity. This, in turn, leads to the anticonvulsant and anxiolytic effects observed in various studies.

Biochemical And Physiological Effects

4-tert-butyl-N-ethyl-N-phenylbenzamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is believed to be responsible for its anticonvulsant and anxiolytic properties. 4-tert-butyl-N-ethyl-N-phenylbenzamide has also been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior.

Advantages And Limitations For Lab Experiments

4-tert-butyl-N-ethyl-N-phenylbenzamide has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers with limited budgets. It has also been found to have low toxicity levels, making it safe for use in laboratory experiments. However, 4-tert-butyl-N-ethyl-N-phenylbenzamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can make it challenging to study its long-term effects.

Future Directions

4-tert-butyl-N-ethyl-N-phenylbenzamide has several potential future directions for research. One area of interest is its potential use as a treatment for various neurological disorders such as epilepsy and anxiety disorders. 4-tert-butyl-N-ethyl-N-phenylbenzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions. Additionally, 4-tert-butyl-N-ethyl-N-phenylbenzamide has been found to have antifungal properties, making it a potential candidate for the development of new antifungal drugs.
Conclusion:
In conclusion, 4-tert-butyl-N-ethyl-N-phenylbenzamide, or 4-tert-butyl-N-ethyl-N-phenylbenzamide, is a chemical compound that has several interesting properties that make it suitable for use in various scientific studies. Its anticonvulsant and anxiolytic properties have made it a useful tool for studying the mechanisms of action of various drugs on behavior. 4-tert-butyl-N-ethyl-N-phenylbenzamide has several potential future directions for research, including its potential use as a treatment for various neurological and inflammatory disorders.

Synthesis Methods

4-tert-butyl-N-ethyl-N-phenylbenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-tert-butylbenzoic acid with N-ethyl-N-phenylamine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction results in the formation of 4-tert-butyl-N-ethyl-N-phenylbenzamide, which can be further purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

4-tert-butyl-N-ethyl-N-phenylbenzamide has been found to have several interesting properties that make it suitable for use in various scientific studies. One of the most significant applications of 4-tert-butyl-N-ethyl-N-phenylbenzamide is in the field of neuroscience. It has been found to have potent anticonvulsant properties and has been used to study the mechanisms of action of various antiepileptic drugs. 4-tert-butyl-N-ethyl-N-phenylbenzamide has also been found to have anxiolytic and sedative properties, making it a useful tool for studying the effects of various drugs on behavior.

properties

CAS RN

70019-99-7

Product Name

4-tert-butyl-N-ethyl-N-phenylbenzamide

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

4-tert-butyl-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C19H23NO/c1-5-20(17-9-7-6-8-10-17)18(21)15-11-13-16(14-12-15)19(2,3)4/h6-14H,5H2,1-4H3

InChI Key

JUYKPNJJGNXTTF-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C

Other CAS RN

70019-99-7

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.